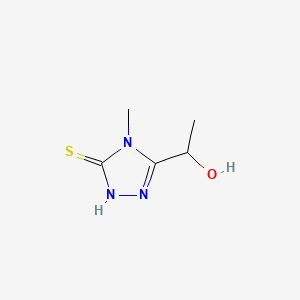
3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is not fully understood. However, it is believed to exert its biological activities by interacting with various enzymes and proteins in the body. For example, it has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione are diverse and depend on the specific biological activity being studied. For example, its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes. Its anticancer activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione in lab experiments is its diverse range of biological activities. This makes it a useful compound for studying various disease models and potential drug targets. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are many potential future directions for research on 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione. One area of interest is its potential as a chelating agent for heavy metal ions. This could have applications in environmental remediation and the treatment of heavy metal poisoning. Another area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Finally, further research could be conducted to better understand the compound's mechanism of action and its potential for treating other diseases and conditions.
In conclusion, 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is a compound with diverse biological activities and potential applications in various areas of research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its various applications.
Méthodes De Synthèse
The synthesis of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione can be achieved through various methods. One of the common methods is the reaction of 4-methyl-1H-1,2,4-triazole-3-thiol with ethylene oxide in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 70-80%.
Applications De Recherche Scientifique
3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione has been extensively studied for its biological activities. It has been found to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant activities. This compound has also been shown to have potential as a chelating agent for heavy metal ions.
Propriétés
IUPAC Name |
3-(1-hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-3(9)4-6-7-5(10)8(4)2/h3,9H,1-2H3,(H,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZWFMNKVYGCCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

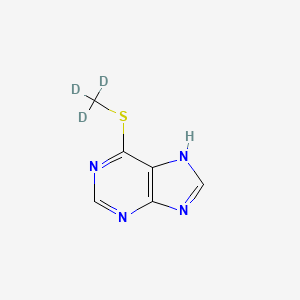
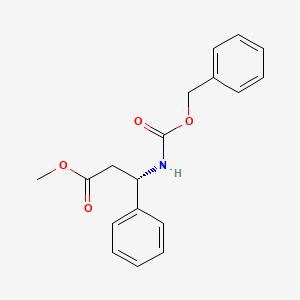
![Cyanamide, [1,4,5,6-tetrahydro-1-(1-methylethyl)-2-pyrimidinyl]- (9CI)](/img/no-structure.png)

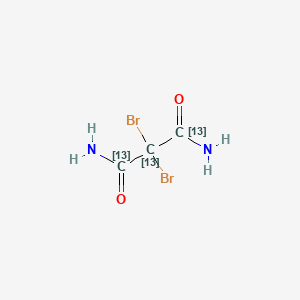
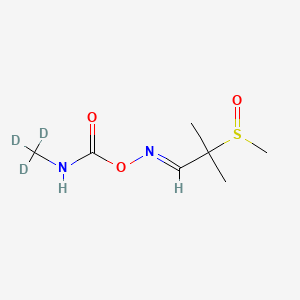
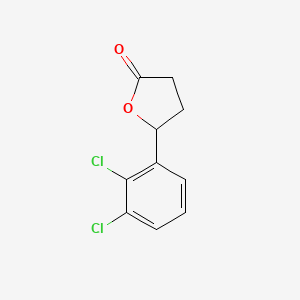


![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)
![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)

